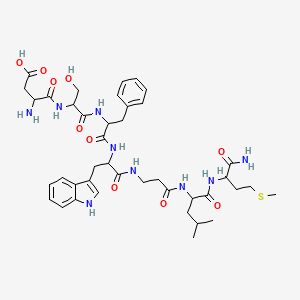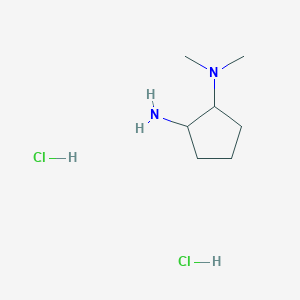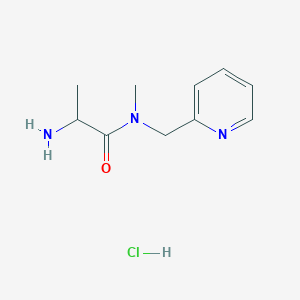
Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” is a synthetic peptide with a complex structure. It is composed of a sequence of amino acids, each contributing to its unique properties and potential applications. This compound is often used in scientific research due to its specific interactions and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” involves multiple steps, each requiring precise conditions. The process typically starts with the protection of amino acid side chains to prevent unwanted reactions. The peptide is then assembled using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a solid resin. Each addition involves coupling reactions facilitated by reagents like carbodiimides or uronium salts. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
In an industrial setting, the production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
“Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” can undergo various chemical reactions, including:
Oxidation: The nitro group on the tyrosine residue can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amino group.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of a nitroso or hydroxylamine derivative, while reduction can yield an amino derivative.
Scientific Research Applications
“Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The nitro group on the tyrosine residue plays a crucial role in these interactions, potentially acting as a reactive site for further modifications.
Comparison with Similar Compounds
Similar Compounds
Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-tyr-arg-OH: Similar structure but lacks the nitro group on the tyrosine residue.
Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-amino-tyr-arg-OH: Contains an amino group instead of a nitro group on the tyrosine residue.
Uniqueness
The presence of the nitro group on the tyrosine residue makes “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” unique. This functional group can participate in specific reactions, making the compound valuable for studying oxidative and reductive processes.
References
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[4-amino-2-[[2-[(2-aminobenzoyl)amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethyl-4-oxobutanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H95N19O19.C2HF3O2/c1-31(2)25-40(52(91)78-42(27-34-19-22-46(87)45(28-34)83(101)102)54(93)77-41(26-33-17-20-35(86)21-18-33)53(92)75-39(59(98)99)16-12-24-72-62(69)70)76-51(90)38(15-11-23-71-61(67)68)74-55(94)44(30-85)80-56(95)43(29-84)79-49(88)32(3)73-58(97)48(64(7,8)60(66)100)82-57(96)47(63(4,5)6)81-50(89)36-13-9-10-14-37(36)65;3-2(4,5)1(6)7/h9-10,13-14,17-22,28,31-32,38-44,47-48,84-87H,11-12,15-16,23-27,29-30,65H2,1-8H3,(H2,66,100)(H,73,97)(H,74,94)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,79,88)(H,80,95)(H,81,89)(H,82,96)(H,98,99)(H4,67,68,71)(H4,69,70,72);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKUJVDHVLGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H96F3N19O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)
![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)




![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)


